Benzophenone, 3,5-dihydroxy-
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Overview
Description
Benzophenone, 3,5-dihydroxy- is an organic compound belonging to the class of aromatic ketones known as benzophenones. It is characterized by the presence of two hydroxyl groups attached to the benzene rings at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Benzoyl Chloride Method: This method involves the reaction of benzoyl chloride with phenol in the presence of anhydrous aluminum chloride as a catalyst.
Benzoic Acid Method: In this method, benzoic acid is reacted with phenol in the presence of a dehydrating agent such as phosphorus pentoxide.
Trichlorotoluene Method: This method involves the reaction of trichlorotoluene with phenol in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: Industrial production of benzophenone, 3,5-dihydroxy- typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Types of Reactions:
Oxidation: Benzophenone, 3,5-dihydroxy- can undergo oxidation reactions to form quinones.
Reduction: This compound can be reduced to form hydroxybenzophenones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (ferric chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxybenzophenones.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
Benzophenone, 3,5-dihydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzophenone, 3,5-dihydroxy- involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens and other products . Additionally, benzophenone derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
Benzophenone, 3,5-dihydroxy- can be compared with other similar compounds, such as:
Oxybenzone (Benzophenone-3): Oxybenzone is widely used in sunscreens and personal care products for its UV-absorbing properties.
Dioxybenzone (Benzophenone-8): Dioxybenzone is another UV filter used in sunscreens, known for its ability to absorb both UVB and short-wave UVA radiation.
Sulisobenzone (Benzophenone-4): Sulisobenzone is used in sunscreens and cosmetics for its UV-absorbing properties.
Uniqueness: Benzophenone, 3,5-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
38009-30-2 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O3/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,14-15H |
InChI Key |
VABRJGOVVLYNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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